
3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid is an organic compound that features a triazole ring, a butanoic acid moiety, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This reaction is performed under mild conditions and provides high yields of the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale CuAAC reactions, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioisostere in medicinal chemistry.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of smart materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can effectively promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . This property makes it valuable in applications such as fuel cells and other energy-related technologies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,2,3-Triazole: A basic triazole compound used in various chemical applications.
Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with different functional groups.
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: A polytriazolylamine ligand used in catalysis.
Uniqueness
3-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid is unique due to its specific combination of a triazole ring and a butanoic acid moiety. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C8H13N3O2 |
|---|---|
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
3-methyl-2-(3-methyltriazol-4-yl)butanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-5(2)7(8(12)13)6-4-9-10-11(6)3/h4-5,7H,1-3H3,(H,12,13) |
Clé InChI |
BDAKOXGKTAVDJB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=CN=NN1C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


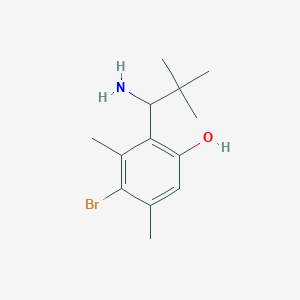
![(Cyclopropylmethyl)[1-(3,4-dimethylphenyl)ethyl]amine](/img/structure/B15275464.png)
![7-Cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine](/img/structure/B15275469.png)
![2-{Imidazo[1,2-a]pyridin-5-yl}butanoic acid](/img/structure/B15275476.png)
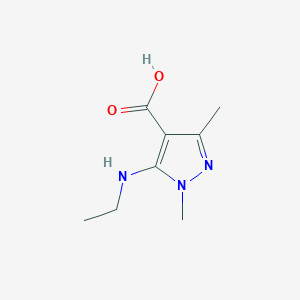
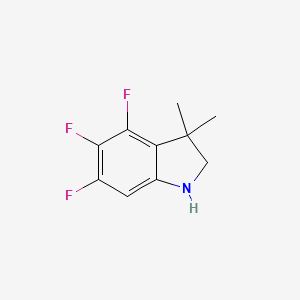
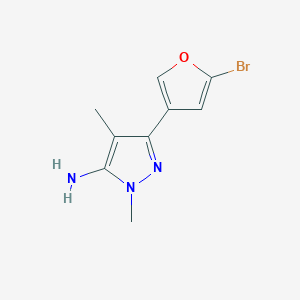
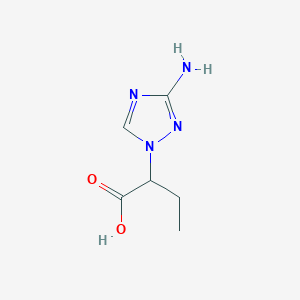
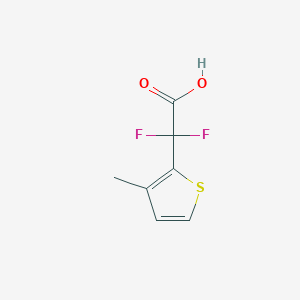
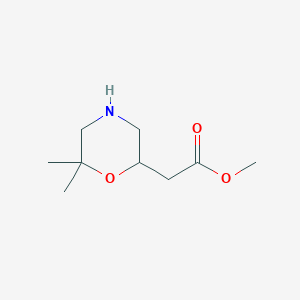
![2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15275519.png)
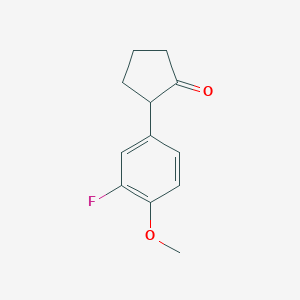
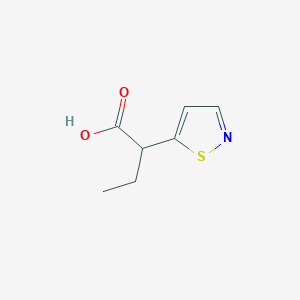
![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B15275544.png)
